Product packaging for Azithromycin N-Ethyl(Cat. No.:CAS No. 92594-45-1)

Azithromycin N-Ethyl

Cat. No.: B1141370
CAS No.: 92594-45-1
M. Wt: 763.01
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Description

Context within Macrolide Antibiotic Class and Azalide Subgroup

Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. pharmgkb.org They are effective against a wide range of bacterial infections. pharmgkb.org Azithromycin (B1666446) is a prominent member of a subclass of macrolides known as azalides. pharmgkb.orgwikipedia.org The defining feature of azalides is the insertion of a methyl-substituted nitrogen atom into the 15-membered lactone ring of the parent compound, erythromycin (B1671065) A. pharmgkb.orgnih.govdrugbank.com This structural modification confers enhanced stability and a broader spectrum of activity compared to erythromycin. mdpi.com Azithromycin N-Ethyl exists as a direct analogue and related substance to azithromycin within this chemical classification. veeprho.com

This compound as a Related Substance and Synthetic Derivative

This compound is recognized primarily as a related substance and impurity in the synthesis of azithromycin. veeprho.comallmpus.com In pharmaceutical manufacturing, impurities are substances that exist alongside the active pharmaceutical ingredient (API) and can arise from the manufacturing process, degradation, or storage. This compound is specifically classified as "Azithromycin Impurity P (N-ETHYL IMPURITY)" in some contexts. allmpus.com As a synthetic derivative, its formation is linked to the chemical pathways used to produce azithromycin. Its structure is closely related to the parent molecule, differing by the presence of an additional ethyl group.

Table 1: Chemical Profile of this compound

PropertyValueSource(s)
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,6-diethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one simsonpharma.compharmaffiliates.com
CAS Number 92594-45-1 allmpus.comsimsonpharma.compharmaffiliates.comscbt.com
Molecular Formula C₃₉H₇₄N₂O₁₂ allmpus.comsimsonpharma.comscbt.com
Molecular Weight 763.01 g/mol veeprho.comsimsonpharma.compharmaffiliates.comscbt.com
Appearance White to Off-White Solid pharmaffiliates.com

Significance in Pharmaceutical Research and Development Methodologies

The primary significance of this compound in pharmaceutical research is its role as a reference standard for quality control. oup.com Regulatory bodies like the U.S. Pharmacopeia (USP) mandate strict limits on impurities in drug substances and finished products. antecscientific.comuspnf.com To comply with these standards, highly specific and sensitive analytical methods are required. nih.gov

The development and validation of these methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are critical. oup.comderpharmachemica.com In this context, pure samples of this compound are used to:

Identify and Quantify: Serve as a marker to confirm the presence and measure the amount of this specific impurity in batches of azithromycin. researchgate.net

Validate Methods: Ensure that the analytical method can accurately and precisely separate the impurity from the main API and other related substances. oup.comderpharmachemica.com

Stability Testing: Help assess the degradation profile of azithromycin under various conditions, as the formation of impurities can be an indicator of instability. nih.gov

Current Research Landscape and Identified Knowledge Gaps

The current body of research on this compound is predominantly focused on analytical chemistry. Numerous studies describe the development of sophisticated liquid chromatography methods for the analysis of azithromycin and its related compounds. oup.comnih.govderpharmachemica.com These methods often employ techniques like UV or electrochemical detection to achieve the necessary sensitivity and resolution for impurity profiling. oup.comantecscientific.com

Despite its importance as a process-related impurity, there are significant knowledge gaps in the publicly available scientific literature regarding this compound. These include:

Biological Activity: There is a lack of comprehensive studies on the intrinsic pharmacological or toxicological profile of this compound. Its biological effects, if any, are not well-documented.

Formation Mechanisms: While understood to be a synthetic derivative, detailed mechanistic studies on the precise chemical reactions and conditions that lead to its formation during large-scale azithromycin synthesis are not extensively published.

Metabolism and Pharmacokinetics: Information on how this compound might be absorbed, distributed, metabolized, or excreted by the body is scarce.

Future Trajectories in this compound Investigations

Future research involving this compound is likely to proceed in several directions. A primary focus will probably remain on the advancement of analytical sciences, with the goal of developing faster, more sensitive, and more environmentally friendly methods for impurity detection to meet increasingly stringent regulatory expectations.

Further investigations may also delve into the identified knowledge gaps. This could involve synthetic chemistry studies to fully elucidate the pathways of its formation, which could, in turn, lead to process optimizations that minimize its generation during manufacturing. google.com As the understanding of drug-impurity interactions grows, there may be a greater emphasis on toxicological assessments to formally characterize the safety profile of this and other related substances. Finally, the exploration of macrolide derivatives continues to be an active area of research for discovering new antibiotics, and while currently viewed as an impurity, all derivatives hold theoretical potential as scaffolds for future drug development. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃₉H₇₄N₂O₁₂ B1141370 Azithromycin N-Ethyl CAS No. 92594-45-1

Properties

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXWHWVRHQDUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Formation Pathways of Azithromycin N Ethyl

Directed Synthesis of Azithromycin (B1666446) N-Ethyl as a Research Compound

The synthesis of Azithromycin N-Ethyl is not widely documented in mainstream pharmaceutical literature but can be understood by extrapolating from the well-established synthesis of Azithromycin itself. The process is a targeted modification of a key intermediate in azithromycin production.

Precursor Compounds and Reaction Chemistry

The primary synthesis of this compound involves a reductive amination reaction. The key precursor for this synthesis is 9-deoxo-9a-aza-9a-homoerythromycin A, which is the same intermediate used to produce Azithromycin. googleapis.comub.edu This intermediate is derived from Erythromycin (B1671065) A through a sequence of reactions including oximation and a Beckmann rearrangement. ub.eduirb.hrgoogle.com

The core of the synthesis is the N-ethylation of the secondary amine at the 9a position of the azalide ring. While Azithromycin is synthesized via reductive N-methylation using formaldehyde (B43269) (CH₂O) and a reducing agent like formic acid (in the Eschweiler-Clarke reaction) or catalytic hydrogenation, googleapis.comub.edumdpi.comnih.gov the synthesis of its N-ethyl analogue logically employs acetaldehyde (B116499) (CH₃CHO) as the source of the ethyl group. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced to the N-ethyl derivative.

Table 1: Precursor and Product in this compound Synthesis

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Role
9-deoxo-9a-aza-9a-homoerythromycin A Structure of 9-deoxo-9a-aza-9a-homoerythromycin A C₃₇H₇₂N₂O₁₂ 736.98 Precursor

Catalysis and Solvent Systems in N-Ethylation Reactions

The reductive N-ethylation reaction can be facilitated using catalytic hydrogenation. Noble metal catalysts are preferred for this transformation. Based on analogous reactions for azithromycin synthesis, suitable catalysts include rhodium-on-carbon (Rh/C), platinum, or palladium. google.comgoogleapis.com

The choice of solvent is critical for reaction efficiency. Solvents used in the parent azithromycin synthesis are applicable here and include organic acids like acetic acid, often mixed with water. Other potential organic solvents include ethanol (B145695), tetrahydrofuran, and dioxane. google.comgoogleapis.com The solvent system must be capable of dissolving the precursor and being compatible with the catalytic hydrogenation conditions.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. These parameters are analogous to those optimized for the N-methylation step in industrial azithromycin production.

Pressure: Hydrogenation is typically conducted under pressure, with ranges between 20 to 70 bar being effective for similar reactions. google.comgoogle.com

Temperature: The reaction temperature influences the rate and selectivity. For the synthesis of azithromycin, temperatures between 40-55°C have been reported to be optimal. ub.edugoogle.com A similar range would be a logical starting point for the N-ethylation process.

Stoichiometry: The molar ratio of the precursor (9-deoxo-9a-aza-9a-homoerythromycin A) to the ethylating agent (acetaldehyde) must be controlled to prevent side reactions and ensure complete conversion.

Table 2: Hypothetical Optimized Reaction Parameters for N-Ethylation

Parameter Condition Rationale
Catalyst 5% Rhodium-on-Carbon Effective in analogous reductive amination for azithromycin synthesis. google.com
Solvent Acetic Acid / Water mixture Provides good solubility for the precursor and is compatible with hydrogenation. googleapis.com
Temperature 40 - 45 °C Balances reaction rate and stability of the macrolide structure. google.com
Pressure 40 - 70 bar Ensures sufficient hydrogen availability for the reduction step. google.com

| Reactant | Acetaldehyde | Provides the ethyl group for the N-alkylation. |

Strategies for Isolation and Purification of Synthetic Products

Following the reaction, a multi-step process is required to isolate and purify this compound.

Catalyst Removal: The solid catalyst is first removed from the reaction mixture by filtration. googleapis.com

Precipitation: The pH of the filtrate is then adjusted to a basic range, typically between 9.0 and 10.0, using a base such as sodium hydroxide. This causes the crude this compound to precipitate out of the solution due to its reduced solubility at higher pH. google.comgoogleapis.com

Washing: The precipitated solid is filtered and washed with water to remove residual salts and water-soluble impurities. google.com

Recrystallization: For final purification, the crude product undergoes recrystallization. A common method involves dissolving the compound in a suitable solvent like acetone (B3395972) or ethanol, followed by the controlled addition of water to induce crystallization, yielding a product of high purity. ub.edugoogle.com

Investigation of this compound as a Degradation Product of Azithromycin

Forced degradation studies are essential for identifying potential impurities that can arise during the manufacturing and storage of a drug. Azithromycin has been subjected to extensive stress testing under various conditions.

Elucidation of Degradation Pathways Leading to N-Ethyl Formation

Extensive stress degradation studies have been performed on azithromycin under conditions including acid and base hydrolysis, oxidation, and thermal stress. oup.comnih.govjapsonline.comscholarsresearchlibrary.com These studies have identified several key degradation products. However, the formation of this compound has not been reported as a degradation product in this body of research.

The primary degradation pathways for azithromycin include:

Hydrolysis: Under acidic conditions, the glycosidic bond of the cladinose (B132029) sugar is susceptible to cleavage, leading to the formation of decladinosylazithromycin. researchgate.netoup.com

Oxidation: In the presence of oxidizing agents, the tertiary amine on the desosamine (B1220255) sugar can be oxidized to form Azithromycin N-Oxide. researchgate.netscbt.com

Thermal Degradation: High temperatures can lead to various degradation products, but these are typically formed through intramolecular reactions or hydrolysis if water is present. japsonline.com

The formation of this compound would necessitate a source for an ethyl group and specific reductive conditions, which are not present during standard degradation testing. For this compound to form as a degradation product, azithromycin would need to be in a solution contaminated with an ethylating agent, such as ethanol or acetaldehyde, under conditions that promote a reductive amination reaction. Such a scenario is highly improbable under normal storage or physiological conditions and falls outside the scope of typical degradation pathways. Therefore, this compound is considered a synthetic derivative rather than a standard degradant of azithromycin.

Table 3: Major Documented Degradation Products of Azithromycin

Degradation Product Formation Condition Reference
Decladinosylazithromycin Acidic Hydrolysis researchgate.net
Azithromycin N-Oxide Oxidation researchgate.netscbt.com

Preparation of this compound as an Analytical Reference Standard

The availability of pure reference standards for impurities like this compound is crucial for the quality control of azithromycin drug products. These standards are used in analytical methods, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify impurities. derpharmachemica.comoup.com

The synthesis of this compound as a reference standard can be achieved through specific chemical reactions. It has been shown that this compound can be synthesized from erythromycins using methylation. biosynth.com While detailed synthetic procedures for this compound are not extensively covered in the provided search results, the general principle involves the chemical modification of a precursor molecule. The isolation and purification of the synthesized compound, often using chromatographic techniques like HPLC, are critical to obtain a high-purity reference standard. researchgate.net

The United States Pharmacopeia (USP) provides methods for the analysis of azithromycin and its related substances, which would necessitate the use of well-characterized reference standards for impurities. uspnf.comuspnf.com

Advanced Analytical Characterization and Quantification of Azithromycin N Ethyl

Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the separation and quantification of Azithromycin (B1666446) N-Ethyl from the active pharmaceutical ingredient (API) and other related substances. The methods are designed to be specific, robust, and capable of detecting impurities at low levels.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of the highly polar and basic compound Azithromycin and its impurities.

The development of RP-HPLC methods for Azithromycin and its related substances, including Azithromycin N-Ethyl, is a complex process due to the basic nature of these compounds, which can lead to poor peak shapes and inadequate separation on traditional silica-based columns. oup.com Methods prescribed in pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), have been developed to overcome these challenges. drugfuture.com These methods are designed to resolve a comprehensive list of potential impurities, with this compound (Impurity P) being a key analyte to monitor. drugfuture.com The Ph. Eur. method utilizes a gradient elution program to achieve separation of more than a dozen related substances. drugfuture.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired selectivity and resolution between Azithromycin and its impurities. For the analysis of this compound, a high pH mobile phase is often required to suppress the ionization of the basic analytes and improve peak symmetry. oup.com

The European Pharmacopoeia details a gradient method utilizing a phosphate (B84403) buffer and a mixture of organic solvents. drugfuture.com The flow rate is typically maintained at 1.0 mL/min, which, in conjunction with the gradient, allows for the effective separation of all specified impurities within a reasonable runtime. drugfuture.com

Table 1: Example of a Pharmacopoeial HPLC Gradient Method for this compound Analysis drugfuture.com

Time (min)Mobile Phase A (%)Mobile Phase B (%)
05050
254555
304060
802575
815050
935050

The choice of the stationary phase is crucial for the successful separation of Azithromycin and its related compounds. Due to the basic nature of the analytes, traditional C18 columns can suffer from silanol (B1196071) interactions, leading to peak tailing. oup.com Therefore, modern, end-capped C18 columns or columns with novel bonding technologies are preferred. The European Pharmacopoeia specifies the use of a C18 column designed for high pH conditions. drugfuture.com Studies have shown that different C18 packing materials can lead to variations in the relative retention times of impurities, highlighting the importance of using the specified column or a validated equivalent. oup.com Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm are commonly employed. drugfuture.com

Azithromycin and its N-Ethyl analogue lack a strong chromophore, which results in low UV absorbance. oup.com Consequently, detection is typically performed at a low wavelength to maximize sensitivity. A detection wavelength of 210 nm is commonly specified in pharmacopoeial methods for the analysis of Azithromycin and its impurities, including this compound. drugfuture.comsciencepublishinggroup.com This wavelength provides a suitable response for quantifying the impurities at the required low levels.

A validated HPLC method is essential for the accurate quantification of this compound. The validation process, following guidelines from the International Conference on Harmonisation (ICH), establishes the method's suitability for its intended purpose. While specific validation data for this compound as a standalone analyte is not extensively published, the methods for determining Azithromycin related substances are fully validated. oup.comsciencepublishinggroup.com

These validation studies demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness. For instance, the European Pharmacopoeia sets a specific acceptance criterion for this compound (Impurity P) at not more than 0.5% relative to the Azithromycin peak area. drugfuture.com The analytical method is validated to be linear, accurate, and precise enough to quantify the impurity at this limit. The limit of quantification (LOQ) for the related substances is established to be well below the reporting threshold. oup.com

Table 2: Typical Parameters for HPLC Method Validation for Azithromycin Impurities drugfuture.comoup.com

Validation ParameterTypical Specification/Finding
Specificity The method is able to resolve the impurity peak from Azithromycin and other related substances.
Linearity A linear relationship is established over a range of concentrations (e.g., from LOQ to 120% of the impurity limit).
Limit of Quantification (LOQ) Sufficiently low to allow quantification at the reporting threshold (e.g., <0.05%).
Accuracy Recovery is typically within 90.0% to 110.0% for the impurity.
Precision (Repeatability) Relative Standard Deviation (RSD) is typically less than 5% for the impurity at the limit concentration.
Robustness The method remains unaffected by small, deliberate variations in parameters like mobile phase pH, flow rate, and column temperature.
Method Validation for Quantitative Analysis
Linearity and Range Determination

Linearity studies are crucial for establishing a direct proportionality between the concentration of this compound and the analytical signal. This is typically achieved by preparing a series of standard solutions at different concentrations and analyzing them using a validated HPLC method. banglajol.info The resulting data, when plotted as concentration versus peak area, should yield a linear relationship, which is mathematically expressed by a regression equation and a high correlation coefficient (R²). banglajol.infoderpharmachemica.com

For instance, a common approach involves preparing solutions over a range of 50% to 150% of the target concentration. nih.gov In one study, the linearity of an HPLC method for azithromycin was established over a concentration range of 0.3 to 2.0 mg/mL, demonstrating a strong correlation. oup.com Another study reported a linear range of 1.0 to 50.0 μg/mL with a correlation coefficient of 0.995. semanticscholar.org Spectrophotometric methods have also demonstrated linearity, with one study showing a linear response over a concentration range of 10-75 µg/ml with a correlation coefficient of 0.999. banglajol.info

Table 1: Representative Linearity Data for Azithromycin Analytical Methods

Analytical Method Concentration Range Correlation Coefficient (R²) Reference
HPLC 0.3–2.0 mg/mL Not specified, but stated as good linearity oup.com
HPLC 1.0–50.0 μg/mL 0.995 semanticscholar.org
HPLC 30µg-70µg 0.999 researchgate.net
UV-Spectrophotometry 10-75 µg/ml 0.999 banglajol.info
UV-Spectrophotometry 10.0 to 50.0 µg/mL 0.9995 researchgate.net
Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. oup.com It is typically expressed as the relative standard deviation (%RSD) for a statistically significant number of samples. oup.com Accuracy, on the other hand, is the closeness of the test results obtained by the method to the true value. banglajol.info It is often assessed through recovery studies by spiking a sample with a known quantity of the analyte. banglajol.infonih.gov

Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). banglajol.info For instance, one study reported an intra-day precision with a %RSD of less than 1.42% and an inter-day precision with a %RSD of less than 1.58%. semanticscholar.org Another study showed an intra-day %RSD between 0.47% and 0.82% and an inter-day %RSD between 0.013% and 0.014%. banglajol.info

Accuracy is determined by calculating the percent recovery of the analyte. A study on azithromycin showed mean recovery values of 100.1%, 99.92%, and 99.9% for concentration levels of 80%, 100%, and 120% of the working concentration, respectively. banglajol.info Another method demonstrated an accuracy of 100.5% with a relative standard deviation of 0.2%. oup.com

Table 2: Precision and Accuracy Data for Azithromycin Analytical Methods

Parameter Finding Reference
Precision (Repeatability) %RSD less than 1.42% semanticscholar.org
%RSD of 0.2% oup.com
%RSD for repeatability was 0.1 researchgate.net
Intermediate Precision Inter-day variability less than 1.58% semanticscholar.org
Inter-day %RSD between 0.013 - 0.014 banglajol.info
%RSD for intermediate precision was 0.1 researchgate.net
Accuracy (Recovery) 99.98% researchgate.net
Mean recovery of 99.25% impactfactor.org
100.14% researchgate.net
100.5% oup.com
Specificity and Selectivity Profiling

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netderpharmachemica.com In the context of this compound, this means the method must be able to distinguish and quantify it without interference from azithromycin or other related substances. researchgate.net

This is often demonstrated by analyzing placebo samples and showing that no interfering peaks are observed at the retention time of the analyte. derpharmachemica.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are also conducted. nih.govoup.com The analytical method must be able to separate the analyte from any degradation products formed. nih.gov For example, a study might show that degradation products of azithromycin in acidic and oxidative environments are well-resolved from the active pharmaceutical ingredient. nih.gov

Robustness Evaluation

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. derpharmachemica.com This provides an indication of its reliability during normal usage. derpharmachemica.com For HPLC methods, these variations can include changes in the mobile phase composition, flow rate, column temperature, and pH of the mobile phase. derpharmachemica.comsphinxsai.comijsra.net

For example, a robustness study might involve varying the mobile phase ratio by ±2%, the flow rate by ±10%, and the column temperature by ±5°C. derpharmachemica.com The results of the analysis under these varied conditions should remain within the acceptance criteria, demonstrating the method's reliability. sphinxsai.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.orgimpactfactor.org These parameters are crucial for determining the sensitivity of the analytical method, particularly for the analysis of impurities. nih.gov

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. semanticscholar.orgimpactfactor.org For example, one HPLC method for azithromycin reported an LOD of 14.40 ng/mL and an LOQ of 43.66 ng/mL. semanticscholar.org Another study found an LOD of 0.6 μg/ml and an LOQ of 1.98 μg/ml for a spectrophotometric method. banglajol.info A highly sensitive HPLC method reported a detection limit of 0.0005 mg/mL for azithromycin. oup.com

Table 3: LOD and LOQ Data for Azithromycin Analytical Methods

Analytical Method LOD LOQ Reference
HPLC 14.40 ng/mL 43.66 ng/mL semanticscholar.org
HPLC 0.02% (20 µg) 0.078% (78 µg) nih.gov
HPLC 0.0005 mg/mL Not specified oup.com
UV-Spectrophotometry 0.6 μg/ml 1.98 μg/ml banglajol.info
UV-Spectrophotometry 1.936 μg/mL 5.868 μg/mL impactfactor.org
UV-Spectrophotometry 1.6 µg/ml 5.0 µg/ml researchgate.netsudps.org

Thin-Layer Chromatography (TLC) Applications in Impurity Profiling

Thin-Layer Chromatography (TLC) is a valuable technique for the impurity profiling of this compound due to its simplicity and cost-effectiveness. tandfonline.com It can be used for the selective and accurate estimation of potential impurities and degradation products. oup.com

In a typical TLC method for azithromycin and its related compounds, a precoated silica (B1680970) gel plate is used as the stationary phase. oup.comresearchgate.net A suitable mobile phase, such as a mixture of n-hexane, ethyl acetate (B1210297), and diethylamine, is used to separate the components. oup.comresearchgate.net After development, the separated spots can be visualized by spraying with a suitable reagent, like a modified Dragendorff's solution, which produces colored spots. oup.comresearchgate.net The R_f values (retention factor) are used to identify the different compounds. oup.comresearchgate.net For quantitative analysis, a densitometer can be used to measure the optical density of the spots. researchgate.net

Forced degradation studies can be coupled with TLC to identify impurities that may form under stress conditions such as heat, moisture, light, and acid-base hydrolysis. oup.comnih.gov This helps in establishing the stability-indicating nature of the method. oup.com

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and impurity profiling of this compound. researchgate.netnih.gov LC-MS provides high sensitivity and selectivity, enabling the identification of novel substances without the need for time-consuming isolation and purification procedures. researchgate.netnih.gov

In an LC-MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.

Tandem mass spectrometry (MS/MS or MS^n) is particularly useful for structural elucidation. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. researchgate.net By comparing the fragmentation patterns of unknown impurities with that of the parent compound, this compound, it is possible to deduce the structures of the impurities. researchgate.net This technique has been successfully used to identify and characterize several impurities in azithromycin samples. researchgate.netresearchgate.net The use of deuterium-labeled internal standards, such as Azithromycin-D3, can improve the accuracy of quantification in MS-based methods. veeprho.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, thermally labile molecules like this compound. In positive ESI mode, this compound readily forms a protonated molecule, [M+H]⁺. This technique is frequently coupled with liquid chromatography (LC) for the separation and detection of azithromycin and its impurities in various matrices. nih.govnih.govplos.org

The ESI-MS process involves the formation of gas-phase ions from a liquid solution, making it compatible with the mobile phases used in reversed-phase HPLC. nih.gov For instance, a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate buffer is commonly employed for the separation of azithromycin and its related substances before their introduction into the mass spectrometer. nih.govnih.gov The resulting mass spectra can provide the molecular weight of this compound and its related compounds, facilitating their initial identification.

A study on the quantification of azithromycin in human plasma utilized ESI-MS/MS, monitoring the transition of the precursor ion to a specific product ion for enhanced selectivity and sensitivity. nih.gov For azithromycin, the transition m/z 749.5 → 591.5 is typically monitored. plos.orgnih.govresearchgate.net This approach allows for the detection of low concentrations of the analyte in complex biological samples.

Quadrupole Time-of-Flight (QTOF-MS) for High-Resolution Analysis

For a more in-depth structural analysis and accurate mass measurement, high-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS), is employed. QTOF-MS provides high mass accuracy, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound. sci-hub.senih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the analysis of azithromycin impurities, two-dimensional liquid chromatography coupled to QTOF-MS (2D LC/QTOF-MS) has been used to separate and characterize unknown compounds. nih.gov This technique allows for the use of non-volatile mobile phases in the first dimension for optimal separation, followed by an online desalination step before introduction into the mass spectrometer with a volatile mobile phase in the second dimension. nih.gov The high-resolution data obtained from QTOF-MS, combined with fragmentation data, enables the confident identification of impurities, even at low levels. sci-hub.se

Ion Trap Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Ion trap mass spectrometers are particularly valuable for elucidating the fragmentation pathways of molecules through tandem mass spectrometry (MSn) experiments. nih.govresearchgate.netscribd.com In an ion trap, ions can be isolated, fragmented, and the resulting product ions can be further isolated and fragmented in multiple stages (MSn). researchgate.netscribd.com This provides detailed structural information about the molecule.

The fragmentation of azithromycin and its related compounds typically involves the sequential loss of its sugar moieties. sci-hub.seresearchgate.net For azithromycin, the protonated molecule at m/z 749 initially loses the desosamine (B1220255) sugar, followed by the loss of the cladinose (B132029) sugar, resulting in characteristic fragment ions. sci-hub.seresearchgate.net By comparing the MSn fragmentation patterns of unknown impurities to that of the parent compound, the location of structural modifications can be determined. researchgate.net This approach has been successfully used to identify and characterize several novel related substances in commercial azithromycin samples. nih.govresearchgate.net

Application in Identification of Unknown Impurities and Related Substances

The combination of liquid chromatography with various mass spectrometry techniques is a powerful tool for the identification and characterization of unknown impurities and related substances in bulk azithromycin samples. nih.govresearchgate.net These impurities can arise from the manufacturing process, degradation, or from the starting materials. oup.com

One study utilized a selective reversed-phase LC/MSn method with an ion trap mass spectrometer to identify six novel related substances in commercial azithromycin samples. nih.govresearchgate.net Another study employed 2D LC/QTOF-MS to separate and characterize four unknown impurities, deducing their molecular formulae and structures from the high-resolution mass spectrometry data. nih.gov The fragmentation patterns of these impurities were then compared to that of azithromycin to pinpoint the structural differences. nih.govresearchgate.net

Table 1: Mass Spectrometry Data for Azithromycin and Related Compounds
CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)Reference
Azithromycin749.5 [M+H]⁺591.5, 434 nih.govresearchgate.net
Azithromycin N-oxide765 [M+H]⁺- researchgate.net
3-O-deglycosylazithromycin591.4238 [M+H]⁺- sci-hub.se
N,N-didemethylazithromycin E735.4946 [M+H]⁺- sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of new chemical entities like this compound.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Data from ¹H NMR can be used to confirm the ethyl group in this compound through the characteristic signals of the ethyl protons. The spectrum of azithromycin itself shows a complex pattern of signals corresponding to the protons on the macrolide ring and the two sugar moieties. nih.govhmdb.ca

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. This technique is complementary to ¹H NMR and is crucial for confirming the carbon framework of this compound. veeprho.com

The ¹³C NMR spectrum of azithromycin has been well-characterized, and the chemical shifts of the carbon atoms in the macrolide ring and sugar units are known. google.com Any modification to the structure, such as the N-ethylation, would result in predictable changes in the ¹³C NMR spectrum, particularly for the carbon atoms near the site of modification. The combination of ¹H and ¹³C NMR, often aided by two-dimensional NMR techniques like HSQC and HMBC, allows for the complete and unambiguous assignment of the structure of this compound. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for an Azithromycin Degradation Product
Position #δC (ppm)δH (ppm)MultiplicityReference
1179.1-s google.com
245.42.72dq google.com
2-Me14.51.19d google.com
377.84.26brt google.com
442.7-d google.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like this compound, providing definitive evidence of its structure. While one-dimensional NMR provides initial data, 2D NMR experiments resolve signal overlap and reveal through-bond and through-space correlations essential for complete structural mapping. nih.govnih.gov

Correlation Spectroscopy (COSY) is fundamental for identifying proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY spectra would allow for the tracing of connections between adjacent protons throughout the 15-membered macrolide ring and the desosamine and cladinose sugar moieties. Cross-peaks in the COSY spectrum confirm which protons are neighbors in the chemical structure.

Heteronuclear Single Quantum Coherence (HSQC) , or its predecessor Heteronuclear Multiple Quantum Coherence (HMQC), correlates the chemical shifts of protons directly to the carbons to which they are attached. This is a powerful technique for assigning carbon signals based on their known proton assignments. nih.govresearchgate.net For this compound, each CH, CH₂, and CH₃ group would produce a cross-peak, linking the ¹H and ¹³C chemical shifts and simplifying the complex ¹³C spectrum.

The combination of these 2D NMR techniques enables a full, unambiguous assignment of nearly all ¹H and ¹³C signals, confirming the integrity of the macrolide core and the precise location of the ethyl group.

Table 1: Illustrative 2D NMR Correlations for the Structural Elucidation of an Azithromycin Derivative This table presents expected correlations for a compound like this compound based on data from related structures.

TechniquePurposeExpected Key Correlations for this compound
COSY Identifies coupled protons (¹H-¹H)Correlations between adjacent protons on the macrolide ring (e.g., H-2 to H-3) and within the sugar residues.
HSQC Links protons to directly attached carbons (¹H-¹³C)Cross-peaks for each protonated carbon, including those of the macrolide, sugars, and the new N-ethyl group.
HMBC Shows long-range (2-3 bond) proton-carbon couplingsCrucial for confirmation: Correlation between the N-CH₂ protons of the ethyl group and the C-9a carbon of the aglycone. Correlations from anomeric protons (H-1', H-1") to aglycone carbons (C-5, C-3) confirming glycosidic linkages.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the principal functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced that acts as a molecular fingerprint. For this compound, IR spectroscopy serves to confirm the presence of key structural components inherent to the azithromycin framework.

Table 2: Typical Infrared Absorption Bands for Azithromycin and Related Derivatives This table outlines the principal IR absorption bands expected for a molecule with the azithromycin pharmacophore.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3490Medium, BroadO-H Stretch (Hydroxyl groups)
~2970, ~2930StrongC-H Asymmetric/Symmetric Stretch (Alkyl groups)
~1720StrongC=O Stretch (Lactone carbonyl)
~1465MediumC-H Bend (CH₂/CH₃ groups)
~1375MediumC-H Bend (Alkyl groups)
~1187, ~1050StrongC-O-C Stretch (Ether linkages)

Source: Data compiled from studies on azithromycin. turkjps.orgscielo.brnih.govresearchgate.net

Integrated Analytical Approaches for Comprehensive Characterization (e.g., LC-MS/NMR hyphenation)

For complex analytical challenges, such as analyzing the product of a chemical synthesis or identifying impurities, integrated or "hyphenated" techniques provide a level of insight that single methods cannot. scispace.com The coupling of liquid chromatography (LC) with mass spectrometry (MS) and/or NMR spectroscopy represents a powerful strategy for the comprehensive characterization of compounds like this compound. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for purity assessment and initial identification. LC separates the target compound, this compound, from unreacted starting materials, byproducts, and degradation products. nih.govoup.com The separated components are then introduced into a mass spectrometer, which provides precise mass-to-charge ratio data, allowing for the confirmation of the molecular weight of the desired product and the tentative identification of impurities. nih.gov

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) is a more advanced hyphenated technique that offers definitive structural information on separated compounds. nih.govmdpi.com In this setup, peaks eluting from the LC column are trapped onto individual solid-phase extraction (SPE) cartridges. These trapped analytes can then be eluted with a deuterated solvent directly into an NMR spectrometer for full structural analysis, including the 2D NMR experiments described previously. nih.govmdpi.com This approach is exceptionally useful for identifying unknown impurities or minor reaction byproducts without the need for traditional, time-consuming offline purification. mdpi.com The combination of LC-SPE/cryo-NMR with MS/MS has proven highly sensitive and effective for the rapid screening and structural determination of novel azithromycin conjugates and their isomers. nih.govmdpi.com

This integrated workflow, combining the separation power of LC with the identification capabilities of MS and the definitive structural elucidation of NMR, provides a complete and unambiguous characterization of this compound and any associated substances, ensuring a thorough understanding of the sample's composition and purity. scispace.comantecscientific.com

Preclinical and in Vitro Investigation of Biological Activities of Azithromycin N Ethyl

Evaluation of Antimicrobial Activity in vitro

The in vitro antimicrobial activity of azithromycin (B1666446) and its derivatives is a cornerstone of their therapeutic potential. This section explores the spectrum of activity, inhibitory and bactericidal concentrations, mechanism of action, and resistance patterns in non-human bacterial strains.

Spectrum of Activity Against Various Bacterial Strains (non-human)

Azithromycin exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. wikipedia.orgiosrjournals.org It is effective against a range of pathogens, including those responsible for respiratory tract infections. mdpi.com In non-human models, azithromycin has demonstrated efficacy against systemic infections caused by Staphylococcus aureus, Salmonella typhimurium, Streptococcus pyogenes, and Streptococcus pneumoniae. mdpi.com Its activity extends to atypical bacteria as well. wikipedia.orgiosrjournals.org

Notably, azithromycin is generally more potent than erythromycin (B1671065) against certain Gram-negative bacteria, such as Haemophilus influenzae and Neisseria gonorrhoeae, and also shows significant activity against Branhamella catarrhalis, Campylobacter spp., and Legionella spp. mdpi.com However, most strains of Enterococcus faecalis and methicillin-resistant staphylococci are resistant to azithromycin. nih.gov The production of beta-lactamase by bacteria does not affect the activity of azithromycin. fda.govfda.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (non-human)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, while the minimum bactericidal concentration (MBC) is the lowest concentration that will prevent the growth of an organism after subculture on to antibiotic-free media.

Studies have determined the MIC and MBC values of azithromycin against various non-human bacterial strains. For instance, one study found the MIC and MBC values against Bacillus pumilus to be 1.0 µg/mL and 2.0 µg/mL, respectively. researchgate.netpharmascholars.com In the same study, the MIC and MBC values against Pseudomonas spp. and Escherichia coli were found to be greater than 64.0 µg/mL. researchgate.netpharmascholars.com For uropathogenic E. coli, MIC values have been reported to range from 0.5 µg/mL to over 512 µg/mL, with MBC values for selected isolates ranging from 8 to 64 µg/mL. banglajol.info The presence of normal human serum has been shown to decrease the MIC of azithromycin for Escherichia coli and Staphylococcus aureus in vitro. nih.gov

Interactive Data Table: MIC and MBC of Azithromycin Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Source
Bacillus pumilus1.02.0 researchgate.netpharmascholars.com
Pseudomonas spp.>64.0>64.0 researchgate.netpharmascholars.com
Escherichia coli>64.0>64.0 researchgate.netpharmascholars.com
Uropathogenic E. coli0.5 - >5128 - 64 banglajol.info

Impact on Bacterial Protein Synthesis Mechanisms (non-human)

Azithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting bacterial protein synthesis. wikipedia.orgiosrjournals.orgmdpi.com It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA. pfizer.comdrugbank.com This binding action blocks the transpeptidation/translocation step of protein synthesis and inhibits the assembly of the 50S ribosomal subunit, ultimately halting the growth of the nascent peptide chain. mdpi.compfizer.comdrugbank.com This targeted action against bacterial ribosomes, which are structurally different from mammalian ribosomes, accounts for its selective toxicity. iosrjournals.org

Assessment of Resistance Mechanisms and Cross-Resistance Patterns (non-human)

Bacterial resistance to macrolides, including azithromycin, is a significant concern. The most common mechanisms of resistance are modification of the ribosomal target site and active drug efflux. pfizer.com Target site modification often involves methylation of the 23S rRNA, which reduces the binding affinity of the macrolide. mdpi.compfizer.com This methylation can lead to cross-resistance with other macrolides, lincosamides, and streptogramin B antibiotics. pfizer.com

Azithromycin demonstrates cross-resistance with erythromycin-resistant Gram-positive isolates. pfizer.com In some bacteria, mutations in the 23S rRNA gene are the primary cause of this cross-resistance. fda.gov For example, prolonged azithromycin therapy can lead to complete resistance to erythromycin. emerginginvestigators.org In Enterobacteriaceae, resistance can also be associated with alterations in ribosomal proteins. nih.gov Another significant resistance mechanism is the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration. nih.gov

Exploration of Non-Antimicrobial Biological Effects

Beyond its direct antimicrobial actions, azithromycin exhibits other biological activities, particularly immunomodulatory effects, which have been investigated in vitro using non-human cells.

Immunomodulatory Properties (in vitro, non-human cells)

Azithromycin has demonstrated significant immunomodulatory properties in various in vitro studies using non-human cells. These effects are characterized by the modulation of inflammatory responses. wikipedia.org One of the key mechanisms is the inhibition of the activation of the inflammatory transcription factor NF-κB. nih.govnih.gov By preventing the nuclear translocation of NF-κB subunits, azithromycin reduces the expression of pro-inflammatory genes. nih.govnih.gov

Studies on non-human cells have shown that azithromycin can decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8. nih.govnih.gov For instance, in CF and non-CF human bronchial epithelial cell lines, azithromycin was shown to decrease NF-κB activation and subsequent IL-6 and IL-8 production. nih.gov Furthermore, azithromycin has been observed to accumulate in neutrophils and modulate their functions, including reducing the release of IL-8 and the oxidative burst. nih.gov It can also influence macrophage activity, promoting an anti-inflammatory phenotype. nih.gov Another observed effect is the inhibition of autophagosome clearance in macrophages by preventing lysosomal acidification. nih.govnih.gov

Anti-inflammatory Pathways and Cytokine Modulation (in vitro, non-human cells)

Preclinical studies using various non-human cell lines have established that azithromycin possesses significant immunomodulatory and anti-inflammatory properties, largely independent of its antimicrobial action. These effects are primarily mediated through the modulation of key inflammatory pathways and the suppression of pro-inflammatory cytokine production.

A central mechanism of azithromycin's anti-inflammatory effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In vitro studies have demonstrated that azithromycin can prevent the activation and nuclear translocation of NF-κB subunits in cell lines such as the A549 lung carcinoma line, thereby downregulating the subsequent inflammatory cascade. nih.govresearchgate.net

This inhibition of key signaling pathways leads to a marked reduction in the secretion of several pro-inflammatory cytokines and chemokines. In various non-human cell models, including murine macrophage cell lines, azithromycin treatment has been shown to decrease the production of:

Tumor Necrosis Factor-alpha (TNF-α) atsjournals.org

Interleukin-6 (IL-6) nih.gov

Interleukin-8 (IL-8) atsjournals.org

Furthermore, azithromycin has been observed to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards an anti-inflammatory and pro-reparative M2-like phenotype in murine models. nih.gov This is accompanied by reduced expression of M1-associated cytokines and an increase in anti-inflammatory mediators. nih.gov In a mouse macrophage cell line, azithromycin was found to decrease the production of eicosanoids and arachidonic acid, which are potent inflammatory mediators. nih.gov

Cell ModelPathway/Cytokine ModulatedObserved EffectReference
Murine Macrophage Cell LineMacrophage PhenotypeDrives polarization to anti-inflammatory M2-like phenotype nih.gov
Murine Macrophage Cell LineEicosanoids, Arachidonic Acid, IL-6Decreased production nih.gov
CF Bronchial Cells (in vitro)IL-8, TNF-αReduced mRNA levels and release atsjournals.org
A549 Lung Carcinoma CellsNF-κB ActivityInhibition of TNF-α stimulated activity researchgate.net

Epithelial Barrier Enhancement Properties (in vitro or non-human in vivo models)

Azithromycin and its derivatives have been investigated for their ability to enhance epithelial barrier function, a critical aspect of mucosal health and defense. In vitro studies using bronchial epithelial cell lines (e.g., VA10) have shown that azithromycin can significantly improve barrier integrity. mdpi.com This effect is evidenced by an increase in transepithelial electrical resistance (TEER), which indicates decreased epithelial permeability. mdpi.comresearchgate.net

The mechanism behind this enhancement involves the modulation of tight junction proteins, which are essential for maintaining the structural integrity of the epithelial barrier. google.com Azithromycin has been shown to increase the cellular processing of these proteins in human airway epithelia. google.com In a bronchial epithelial cell line model (VA10), azithromycin treatment led to the highest increase in TEER compared to other macrolides like erythromycin and clarithromycin. mdpi.com

Significantly, a patent for novel azithromycin derivatives describes compounds specifically engineered to have potent epithelial barrier enhancement properties with reduced antimicrobial activity. google.com One such compound was tested in an in vivo model of lung barrier challenge in mice and demonstrated a significant protective effect on lung epithelial barrier function. google.com This suggests that specific modifications to the azithromycin structure, potentially including N-alkylation, can optimize this non-antibiotic activity. google.com

ModelParameter MeasuredKey FindingsReference
VA10 Bronchial Epithelial Cells (in vitro)Transepithelial Electrical Resistance (TEER)Azithromycin significantly increased TEER more than other macrolides. mdpi.comresearchgate.net
Mouse Model (in vivo)Lung Epithelial Barrier FunctionAn azithromycin derivative provided a significant protective effect against barrier challenge. google.com
Human Airway Epithelia (in vitro)Tight Junction ProteinsAzithromycin increases the cellular processing of tight junction proteins. google.com

Investigation of Other Potential Biological Activities

Beyond its well-documented anti-inflammatory and barrier-enhancing effects, preclinical research points to other biological activities of azithromycin that may be relevant to its derivatives.

Antioxidant Properties: In cystic fibrosis (CF) airway cell models (in vitro), azithromycin has been shown to exert antioxidant functions. It significantly decreased the expression and activity of glutathione (B108866) S-transferases (GSTs), specifically GSTT1 and GSTM1, which are often elevated in response to oxidative stress. atsjournals.org This effect was also confirmed in vivo in CF mice, where azithromycin treatment led to undetectable levels of GSTM1 protein in bronchoalveolar lavage fluid. atsjournals.org

Antiviral Effects: Azithromycin has demonstrated potential antiviral activity against a range of viruses in in vitro models. frontiersin.org In studies using bronchial epithelial cells (BECs) from asthma patients, azithromycin pre-treatment significantly reduced viral progeny of rhinovirus (RV). frontiersin.org

Anti-fibrotic Effects: There is emerging evidence suggesting that azithromycin may modulate fibrotic processes, which are often linked to chronic inflammation.

Cellular Pharmacokinetics and Accumulation Studies (in vitro, non-human cells)

A hallmark of azithromycin's pharmacokinetic profile is its rapid and extensive uptake and accumulation within cells, leading to tissue concentrations that can be over 50 times higher than those in plasma. fda.govwikipedia.org This property has been extensively studied in various non-human cell types in vitro.

Azithromycin demonstrates marked concentration in phagocytic cells, such as murine peritoneal and alveolar macrophages, as well as in fibroblasts. fda.gov In vitro incubation techniques have shown that the ratio of intracellular to extracellular concentration can exceed 30 after just one hour. fda.gov Studies on a fluorescently labeled derivative, 9a-NBD-azithromycin, which shares a similar pharmacokinetic profile with the parent compound, have provided further insights into cellular accumulation in non-human cell lines like the murine macrophage line J774A.1 and the human liver cell line HepG2. researchgate.net In contrast, a control compound featuring the fluorescent tag, N-ethyl-NBD, accumulates poorly in cells, indicating the macrolide structure is essential for this high level of uptake. researchgate.net

Cell TypeObservationFindingReference
Murine Macrophages & FibroblastsCellular UptakeHigh concentration within cells. fda.gov
J774A.1 Murine MacrophagesAccumulation vs. Azithromycin9a-NBD-azithromycin accumulation reached 163% of azithromycin. researchgate.net
HepG2 Human Liver CellsAccumulation vs. Azithromycin9a-NBD-azithromycin accumulation was 158% of the azithromycin value. researchgate.net
HepG2 Human Liver CellsAccumulation of ControlThe control compound N-ethyl-NBD did not accumulate. researchgate.net

Analysis of Cellular Uptake and Efflux Mechanisms

The uptake of azithromycin by non-human cells is an active process. Studies have shown that cellular uptake is dependent on temperature and pH. fda.gov The process is reduced at lower temperatures, indicating a reliance on cellular energy and metabolic processes rather than simple diffusion. fda.gov

While the precise transporters involved in the uptake of azithromycin and its derivatives are not fully elucidated, macrolide absorption in the intestines is known to be mediated in part by P-glycoprotein (ABCB1) efflux transporters. drugbank.com The extensive intracellular accumulation suggests that influx mechanisms are dominant in many cell types. Efflux, or the release of azithromycin from cells, is generally slow. fda.gov However, studies in murine macrophages have shown that the release can be significantly enhanced by the phagocytosis of bacteria, suggesting a mechanism for targeted drug delivery to sites of infection. fda.gov

Intracellular Distribution and Retention Studies

Once inside the cell, azithromycin and its derivatives are not uniformly distributed. Confocal microscopy studies using the fluorescent analog 9a-NBD-azithromycin in J774A.1 murine macrophage cells have shown that the compound primarily accumulates in lysosomes. researchgate.net This is consistent with the "ion trapping" mechanism, where the basic nature of azithromycin causes it to become protonated and trapped within the acidic environment of lysosomes. fda.govwikipedia.org The same studies showed a lack of co-localization with mitochondrial stains, indicating that mitochondria are not a primary site of accumulation. researchgate.net

Despite the high initial uptake, retention within cells is prolonged. fda.gov In murine macrophages, azithromycin remains detectable for several hours after the extracellular drug has been removed. fda.gov This long retention time contributes to its long biological half-life. wikipedia.org

Pharmacodynamic Modeling in vitro

In vitro pharmacodynamic (PD) modeling for azithromycin has primarily focused on its antibacterial activity against various respiratory pathogens. These models aim to describe the relationship between drug concentration and the rate and extent of bacterial killing over time.

Studies using time-kill curves for bacteria such as Streptococcus pneumoniae and Haemophilus influenzae have shown that simple Emax models are often insufficient to describe the complex pharmacodynamics of azithromycin. nih.govresearchgate.net More sophisticated models that provide a better fit to the experimental data often include additional parameters, such as:

A Hill factor to describe the steepness of the concentration-response curve. nih.govresearchgate.net

Terms to account for a potential delay in the onset of antibacterial activity. nih.govresearchgate.net

Saturation of the bacterial population number. nih.gov

These models are crucial for understanding the time-course of drug effects and for optimizing dosing regimens to maximize efficacy. nih.govresearchgate.net While this modeling has been centered on antimicrobial effects, the principles can be applied to model the non-antibiotic activities of azithromycin derivatives, such as anti-inflammatory or barrier-enhancing effects, provided suitable in vitro assay systems are developed. dovepress.com

Time-Kill Curve Analysis (non-human bacterial strains)

There is no specific data from time-kill curve analyses for Azithromycin N-Ethyl in the accessible scientific literature. This type of analysis, which measures the rate of bacterial killing over time in the presence of an antimicrobial agent, is crucial for understanding the pharmacodynamics of a new compound. For the parent compound, azithromycin, such studies have been performed on various bacterial strains, demonstrating its predominantly bacteriostatic activity, which can become bactericidal at higher concentrations against certain pathogens. nih.govgoogle.com However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Concentration-Response Relationships (non-human bacterial strains)

Detailed studies on the concentration-response relationships of this compound are not found in published research. Such studies are essential for determining the range of concentrations over which an antibiotic is effective and for establishing key pharmacodynamic parameters. For azithromycin, the relationship between concentration and antibacterial effect is well-documented, showing that its activity is often dependent on the duration of exposure above the minimum inhibitory concentration (MIC). nih.gov The effect of the N-ethyl modification on this relationship for this compound remains uninvestigated.

Mathematical Modeling Approaches (e.g., Emax model, Hill factor)

There is no information available regarding the application of mathematical models like the Emax model or the determination of a Hill factor for this compound. These models are used to describe the relationship between drug concentration and the maximum antibacterial effect. Studies on azithromycin have shown that simple Emax models are often insufficient to describe its complex pharmacodynamics, requiring more sophisticated models that incorporate terms for bacterial growth saturation and delays in drug activity. Current time information in Bangalore, IN. Without experimental data for this compound, the parameters for such models cannot be determined.

Structure Activity Relationship Sar Studies of the N Ethyl Modification

Influence of the N-Ethyl Group on Macrolide Core Structure and Conformation

The incorporation of a nitrogen atom into the erythromycin (B1671065) A lactone ring to form azithromycin (B1666446) alters the ring's conformation, which is crucial for its biological activity. mdpi.comnih.gov This modification affects the flexibility and preferred three-dimensional shape of the macrolide. Macrolides can exist in several conformations, such as "folded-out" and "folded-in" forms. x-mol.netresearchgate.net The specific conformation adopted influences how the molecule presents its key binding moieties—the desosamine (B1220255) and cladinose (B132029) sugars—to its biological target, the bacterial ribosome. mdpi.com

The replacement of the N-methyl with an N-ethyl group introduces additional steric bulk. This change is expected to influence the conformational equilibrium of the 15-membered ring. While the nitrogen atom itself does not directly participate in ribosomal binding, the conformational shifts it induces in the macrolactone ring can reposition the attached sugar molecules, thereby altering binding affinity. mdpi.com The slightly larger size of the ethyl group compared to the methyl group could favor a particular conformation, potentially leading to a modified interaction with the ribosomal tunnel.

Correlation of N-Ethyl Modification with Altered Biological Activity Profiles (e.g., antimicrobial, immunomodulatory)

Modifications at the 9a-position of azithromycin are known to modulate its biological activity. While specific studies on Azithromycin N-Ethyl are not extensively detailed in available literature, research on analogous compounds provides insight. For instance, coupling different functional groups to the azithromycin core can enhance immunomodulatory properties, sometimes independently of antibacterial effects. asm.org The primary antibacterial action of azithromycin results from binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. drugbank.comrndsystems.com

The introduction of an N-ethyl group could alter this activity in several ways:

Antimicrobial Activity: The change in macrolide conformation could either enhance or diminish binding to the bacterial ribosome. Studies on other N-alkylated macrolides have shown that the nature of the alkyl group is critical, with some derivatives retaining or even gaining potency against certain bacterial strains. researchgate.net

Immunomodulatory Effects: Azithromycin is known to possess anti-inflammatory and immunomodulatory properties. wikipedia.orgnih.gov These effects are linked to its accumulation in immune cells like macrophages and its influence on inflammatory pathways. asm.orgnih.gov Altering the lipophilicity and cellular uptake by changing the N-substituent could potentially fine-tune these immunomodulatory activities. For example, a new azithromycin analogue, CSY5669, was designed to improve these properties by coupling nitric oxide and acetate (B1210297) to the core structure. asm.org

Stereochemical Considerations and Impact on Biological Interactions

While the N-ethyl modification at the 9a-position does not directly alter the stereocenters of the sugars, it can have an indirect impact. The conformation of the macrolactone ring, influenced by the N-ethyl group, determines the spatial orientation of the desosamine and cladinose moieties. An unfavorable shift in their positioning could weaken the interaction with the ribosome, reducing antibacterial efficacy. Studies on other azithromycin analogues have demonstrated that even a subtle inversion of stereochemistry at a single position can lead to drastic conformational changes and a loss of ribosomal binding. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable for predicting and understanding the effects of structural modifications like N-ethylation on azithromycin's behavior at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as the bacterial ribosome. x-mol.net For this compound, docking studies would involve placing the molecule into the known macrolide binding site within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. mdpi.comopenbiochemistryjournal.com

These studies could compare the binding of this compound to that of azithromycin, providing insights into:

Binding Energy: A calculated score that estimates the strength of the interaction. A less favorable binding energy for the N-ethyl derivative might suggest lower antimicrobial potency.

Binding Pose: The precise orientation of the molecule in the binding site. Docking could reveal if the larger ethyl group causes steric clashes with amino acids or rRNA nucleotides in the ribosomal tunnel.

Key Interactions: Analysis could determine if the N-ethyl derivative maintains the crucial hydrogen bond between the 2'-hydroxyl group of its desosamine sugar and ribosomal nucleotide A2058 (E. coli numbering). mdpi.com

Table 2: Illustrative Comparison of Docking Parameters for Azithromycin Derivatives

Parameter Azithromycin (Reference) This compound (Hypothetical) Potential Implication
Binding Energy (kcal/mol) -X -X ± Y A higher (less negative) value may indicate weaker binding.
Hydrogen Bonds Forms H-bond with A2058 Maintained or Lost Loss of this key bond would likely reduce activity.
Steric Clashes None observed Possible clash with L4/L22 proteins Steric hindrance could force a non-optimal binding conformation.

This table is for illustrative purposes to show what a docking study might reveal.

Molecular Dynamics Simulations to Investigate Stability and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. mdpi.com An MD simulation of the this compound-ribosome complex, initiated from a docked pose, would reveal the stability of the binding. tandfonline.com Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time (e.g., 50 to 100 nanoseconds). tandfonline.comnih.gov A stable, low RMSD value would suggest that this compound can form a lasting complex with the ribosome, a prerequisite for its inhibitory action. Conversely, a high and fluctuating RMSD might indicate an unstable interaction, where the molecule fails to remain effectively bound.

Table 3: Typical Parameters for Molecular Dynamics (MD) Simulations of Macrolide-Ribosome Complexes

Parameter Typical Value/Setting Purpose Source
Simulation Time 50 - 100 ns To allow the complex to reach equilibrium and assess stability. tandfonline.comnih.gov
Force Field OPLS-AA, ReaxFF To define the potential energy and forces between atoms. mdpi.comnih.gov
Ensemble NVT (constant Number of particles, Volume, Temperature) To simulate conditions at a constant temperature. mdpi.com
Key Analysis RMSD, RMSF To measure the stability and flexibility of the complex. rsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR modeling is a statistical approach used to establish a correlation between the chemical structures of a series of compounds and their biological activities. aimspress.com A QSAR model for azithromycin derivatives could be developed to predict the antimicrobial or immunomodulatory activity of new analogues, including this compound.

The process involves:

Compiling a dataset of azithromycin analogues with known biological activity.

Calculating various molecular descriptors for each compound. For this compound, descriptors would quantify properties like molecular size, shape, lipophilicity (logP), and electronic characteristics, which are influenced by the ethyl group.

Using statistical methods to generate an equation that links these descriptors to the observed activity. ijpsr.com

Such a model could predict whether the increased size and lipophilicity of the N-ethyl group relative to the N-methyl group are likely to increase or decrease a specific biological activity, thereby guiding further synthetic efforts. nih.gov

Future Research Perspectives on Azithromycin N Ethyl

Exploration of Novel Synthetic Routes and Derivatization Strategies

The foundational synthesis of azithromycin (B1666446) from erythromycin (B1671065) A involves a multi-step process including oximation, Beckmann rearrangement to form an imino ether, reduction to the key intermediate 9-deoxo-9a-aza-9a-homoerythromycin A, and finally, reductive N-methylation. google.comub.edu

Future research on Azithromycin N-Ethyl should focus on developing efficient and stereoselective synthetic routes. A primary avenue for investigation would be the N-alkylation of the 9-deoxo-9a-aza-9a-homoerythromycin A intermediate. nih.govresearchgate.netbiosynth.comkisti.re.kr

Potential Synthetic Approaches:

Reductive Amination: A direct approach involves the reductive amination of 9-deoxo-9a-aza-9a-homoerythromycin A with acetaldehyde (B116499), using reducing agents like sodium borohydride or catalytic hydrogenation. This method is analogous to the final N-methylation step in azithromycin synthesis. google.com

Direct N-Ethylation: Exploration of various ethylating agents (e.g., ethyl iodide, diethyl sulfate) under optimized reaction conditions could provide an alternative route, although challenges in selectivity and potential over-alkylation would need to be addressed.

Beyond its initial synthesis, this compound can serve as a scaffold for further derivatization. Modifications at other positions of the macrolactone ring, such as the C4″ hydroxyl group of the cladinose (B132029) sugar or the C11/C12 positions, have proven effective in generating novel macrolide derivatives with enhanced activity against resistant pathogens. nih.govnih.gov Applying these derivatization strategies to the this compound backbone could yield a new library of azalide compounds for biological screening.

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Characterization

A thorough characterization of this compound is essential to confirm its structure, determine its purity, and understand its conformational dynamics. A suite of advanced analytical and spectroscopic techniques, previously used for azithromycin and its impurities, would be indispensable. nih.govgoogle.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy would be central to this effort. rsc.orgbanglajol.infonih.govresearchgate.net Complete assignment of ¹H and ¹³C NMR spectra, aided by two-dimensional techniques like COSY, HSQC, and HMBC, would unambiguously confirm the molecular structure and the site of N-ethylation. nih.gov Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem MS/MS, is crucial for determining the exact molecular formula and for elucidating fragmentation patterns that confirm the connectivity of the molecule. nih.gov

Chromatographic techniques are vital for both purification and analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for analyzing azithromycin and its impurities. nih.govresearchgate.net Developing a validated HPLC method would be a prerequisite for quality control of synthesized this compound.

Technique Application for this compound Characterization
1D & 2D NMR Unambiguous structural elucidation, conformational analysis in solution. nih.govrsc.orgbanglajol.info
HRMS & MS/MS Precise mass determination, confirmation of elemental composition, structural confirmation through fragmentation analysis. nih.gov
HPLC-UV/MS Purity assessment, separation from isomers and related impurities, quantitative analysis. nih.govresearchgate.net
FT-IR Spectroscopy Identification of key functional groups within the molecule. banglajol.info

Expanding the Preclinical Biological Activity Spectrum in Diverse in vitro and ex vivo Models

The primary motivation for studying any new antibiotic analogue is to determine its spectrum and potency of antibacterial activity. Future research must evaluate this compound against a broad panel of clinically relevant bacteria.

In Vitro Models: Initial screening would involve determining the Minimum Inhibitory Concentrations (MICs) against both macrolide-susceptible and macrolide-resistant bacterial strains. asm.org This panel should include key respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. nih.govmdpi.com It is particularly important to test activity against strains with well-defined resistance mechanisms, such as those possessing erm genes (ribosomal methylation) or mef genes (efflux pumps). asm.org

Ex Vivo and Advanced Models: The efficacy of azithromycin is linked to its high accumulation in phagocytic cells, which then traffic the drug to sites of infection. nih.gov Ex vivo models using cells like neutrophils or macrophages would be critical to determine if this compound retains this important pharmacokinetic property. ersnet.org Furthermore, given the increasing challenge of biofilm-associated infections, evaluating the activity of this compound in biofilm models would provide insight into its potential efficacy in these persistent infections. nih.govmdpi.com The effect of the compound on virulence factor production and its potential anti-inflammatory properties, a known feature of some macrolides, could also be explored in relevant cell-based assays. nih.gov

Preclinical Model Research Question
MIC Determination What is the spectrum and potency of antibacterial activity against susceptible and resistant pathogens? asm.org
Phagocyte Uptake Assay Does this compound accumulate in immune cells, suggesting potential for targeted delivery to infection sites? nih.gov
Biofilm Inhibition/Eradication Assay Is the compound effective against bacteria growing in a biofilm state? nih.gov
Infection Models (e.g., murine septicemia) Does the in vitro activity translate to in vivo efficacy in an animal model of infection? nih.gov
Anti-inflammatory Assays Does the compound exhibit immunomodulatory effects separate from its antibacterial action? nih.gov

Integration of Omics Approaches (e.g., Metabolomics, Proteomics) in Research

Omics technologies offer a powerful, systems-level approach to understanding the detailed mechanism of action of new drug candidates. For this compound, proteomics and metabolomics could provide profound insights beyond simple cell viability assays. nih.gov

Proteomics: By comparing the proteome of bacteria treated with this compound to untreated controls, researchers can identify changes in protein expression. mdpi.com This can confirm its action on the ribosome, as macrolides are known protein synthesis inhibitors, by observing downregulation of most proteins. nih.govresearchgate.net It could also uncover novel or secondary targets and reveal specific bacterial stress responses or resistance mechanisms, such as the upregulation of efflux pumps or modifying enzymes. mdpi.comdntb.gov.ua

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a cell. nih.gov By examining the metabolic fingerprint of bacteria after exposure to this compound, it is possible to pinpoint the specific metabolic pathways that are disrupted. tandfonline.comasm.orgnih.gov This can help to rapidly elucidate the compound's mode of action and identify potential biomarkers of drug efficacy or resistance. tandfonline.com

Role of this compound in Understanding Broader Macrolide Pharmacological Profiles

Studying structurally related analogues is a cornerstone of medicinal chemistry for understanding structure-activity relationships (SAR). This compound, differing from its parent compound only by the substitution of a methyl group for an ethyl group at the 9a-nitrogen, is an ideal probe for exploring the role of this specific position. researchgate.net

By systematically comparing the properties of this compound with azithromycin (N-methyl) and the parent intermediate 9-deoxo-9a-aza-9a-homoerythromycin A (N-H), researchers can dissect the influence of the N9a-substituent's size and basicity on several key pharmacological parameters. nih.govnih.gov These include:

Ribosomal Binding and Potency: Crystal structure analysis has shown that the N9a-substituent does not directly interact with the ribosome but alters the conformation of the macrolactone ring, which in turn affects binding and activity. mdpi.com Comparing the activity of these analogues can refine computational models of macrolide-ribosome interactions.

Pharmacokinetic Properties: The nitrogen atom in the azalide ring is crucial for the improved acid stability and unique pharmacokinetic profile of azithromycin compared to erythromycin. researchgate.net Investigating how the N-ethyl group affects properties like cell permeability, tissue accumulation, and metabolic stability could provide valuable data for the design of future macrolides with optimized pharmacokinetic profiles. nih.gov

Spectrum of Activity: Small structural changes can significantly impact the antibacterial spectrum. Comparing the activity of this compound against Gram-positive versus Gram-negative bacteria could reveal subtle but important SARs that guide the development of derivatives with tailored spectra. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.